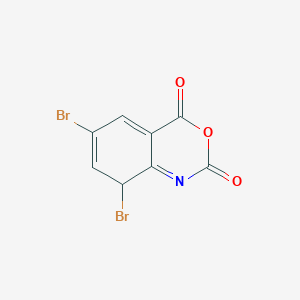![molecular formula C23H27F6N3O2 B15133322 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B15133322.png)
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes trifluoromethyl groups, an anilino moiety, and a cyclobutane ring, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the anilino intermediate: This involves the reaction of 3,5-bis(trifluoromethyl)aniline with appropriate reagents to introduce the anilino group.
Cyclobutane ring formation: The cyclobutane ring is formed through a cyclization reaction, often involving a cycloaddition process.
Introduction of the piperidinylcyclohexyl group: This step involves the coupling of the piperidinylcyclohexyl moiety to the cyclobutane ring, typically using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The trifluoromethyl groups and anilino moiety can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Shares the trifluoromethyl groups and anilino moiety.
Cyclobutane derivatives: Compounds with similar cyclobutane ring structures.
Piperidinylcyclohexyl compounds: Molecules containing the piperidinylcyclohexyl group.
Uniqueness
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H27F6N3O2 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione |
InChI |
InChI=1S/C23H27F6N3O2/c24-22(25,26)13-10-14(23(27,28)29)12-15(11-13)30-18-19(21(34)20(18)33)31-16-6-2-3-7-17(16)32-8-4-1-5-9-32/h10-12,16-19,30-31H,1-9H2/t16-,17-,18?,19?/m1/s1 |
InChI Key |
RPXCZYQDQBXAET-YYZRRKBYSA-N |
Isomeric SMILES |
C1CCN(CC1)[C@@H]2CCCC[C@H]2NC3C(C(=O)C3=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2NC3C(C(=O)C3=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B15133242.png)
![N-(3,4-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B15133254.png)
![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4a,5,6,7,8,8a-hexahydrochromen-7-yl] methanesulfonate](/img/structure/B15133263.png)
![N-(3,4-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15133267.png)
![N-(4-bromophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15133274.png)
![N-(3,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15133278.png)
![4-{5,9-dihydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-yl}-N'-[(1Z)-(1H-indol-3-yl)methylidene]pentanehydrazide](/img/structure/B15133287.png)
![Methyl 4-(2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B15133294.png)
![2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B15133296.png)
![N-(furan-2-ylmethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B15133305.png)
![11-[(3-Chlorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15133326.png)
![4-{Pyrazolo[1,5-A]pyrimidin-7-YL}piperidine](/img/structure/B15133341.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B15133342.png)

